molecular formula C13H14N4OS B294196 6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294196
M. Wt: 274.34 g/mol
InChI Key: GTPJLNJTPQVFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS/c1-3-11-14-15-13-17(11)16-12(19-13)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

GTPJLNJTPQVFKT-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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